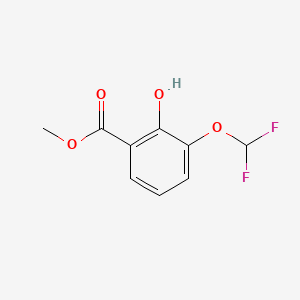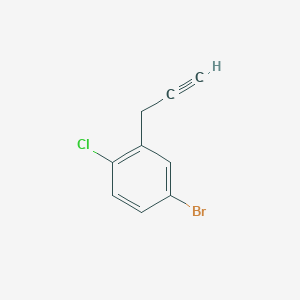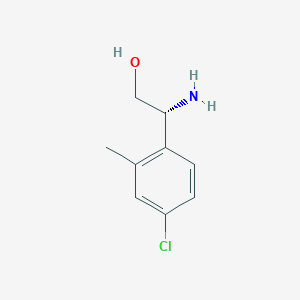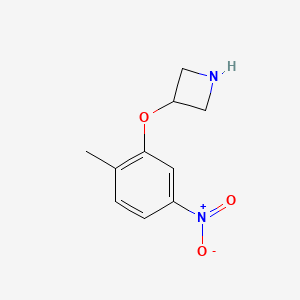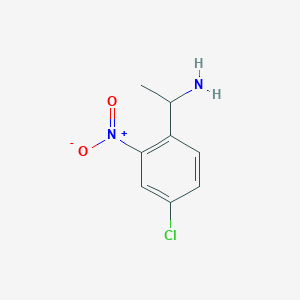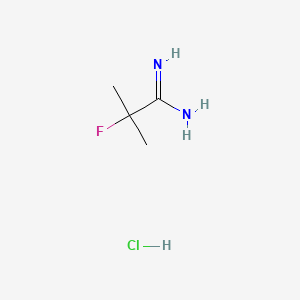
2-Fluoro-2-methylpropanimidamidehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-2-methylpropanimidamidehydrochloride is a chemical compound with the molecular formula C4H10ClFN2. It is a derivative of propanimidamide, where a fluorine atom is substituted at the second carbon position and a methyl group is attached to the same carbon. This compound is typically used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-methylpropanimidamidehydrochloride involves several steps. One common method includes the reaction of 2-fluoro-2-methylpropanenitrile with ammonia in the presence of a catalyst to form 2-fluoro-2-methylpropanimidamide. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large reactors under controlled conditions. The reaction parameters such as temperature, pressure, and pH are carefully monitored to ensure high yield and purity of the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-2-methylpropanimidamidehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction Reactions: It can be reduced to form simpler amides or amines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or primary amines under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 2-methylpropanimidamide derivatives.
Oxidation: Formation of fluoro-methyl ketones or acids.
Reduction: Formation of 2-methylpropanamide or 2-methylpropanamine.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-2-methylpropanimidamidehydrochloride is utilized in various fields of scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Fluoro-2-methylpropanimidamidehydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and binding affinity to certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoro-2-methylpropanamide
- 2-Fluoro-2-methylpropanenitrile
- 2-Methylpropanimidamide
Uniqueness
2-Fluoro-2-methylpropanimidamidehydrochloride is unique due to the presence of both a fluorine atom and a methyl group at the same carbon position. This structural feature imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to its analogs. The hydrochloride salt form also enhances its solubility and ease of handling in various experimental settings.
Eigenschaften
Molekularformel |
C4H10ClFN2 |
|---|---|
Molekulargewicht |
140.59 g/mol |
IUPAC-Name |
2-fluoro-2-methylpropanimidamide;hydrochloride |
InChI |
InChI=1S/C4H9FN2.ClH/c1-4(2,5)3(6)7;/h1-2H3,(H3,6,7);1H |
InChI-Schlüssel |
YQGZTHDTGUGOAA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=N)N)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Vinylbicyclo[2.2.1]heptane](/img/structure/B13597433.png)

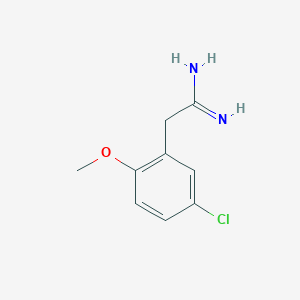

![Imidazo[1,5-a]pyridin-5-yl(phenyl)methanol](/img/structure/B13597467.png)

